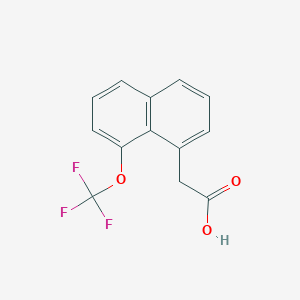
1-(Trifluoromethoxy)naphthalene-8-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethoxy)naphthalene-8-acetic acid is an organic compound with the molecular formula C13H9F3O3. This compound features a naphthalene ring substituted with a trifluoromethoxy group and an acetic acid moiety. The presence of the trifluoromethoxy group imparts unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a naphthalene derivative using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst . The resulting trifluoromethoxy-naphthalene intermediate is then subjected to carboxylation to introduce the acetic acid group.
Industrial Production Methods
Industrial production of 1-(Trifluoromethoxy)naphthalene-8-acetic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethoxy)naphthalene-8-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or hydrocarbons.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1-(Trifluoromethoxy)naphthalene-8-acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-8-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, affecting its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: A similar compound with a naphthalene ring and an acetic acid moiety but lacking the trifluoromethoxy group.
Trifluoromethanesulfonic acid: Another compound containing a trifluoromethyl group, used as a strong acid catalyst in various reactions.
Uniqueness
1-(Trifluoromethoxy)naphthalene-8-acetic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it valuable in applications where specific reactivity and stability are required.
Properties
CAS No. |
1261493-15-5 |
|---|---|
Molecular Formula |
C13H9F3O3 |
Molecular Weight |
270.20 g/mol |
IUPAC Name |
2-[8-(trifluoromethoxy)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O3/c14-13(15,16)19-10-6-2-4-8-3-1-5-9(12(8)10)7-11(17)18/h1-6H,7H2,(H,17,18) |
InChI Key |
IWTJYYTYFOSWOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CC(=O)O)C(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


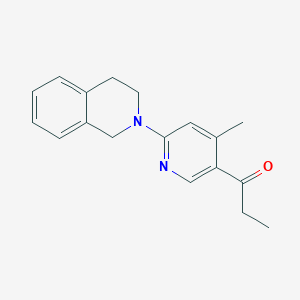

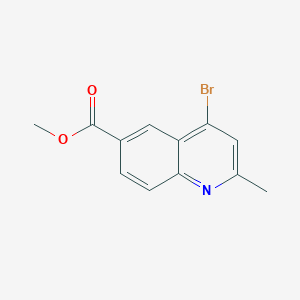
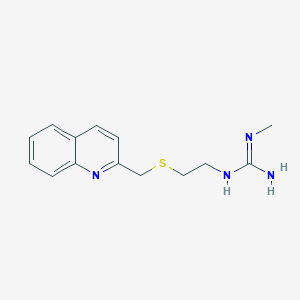
![Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B11847741.png)
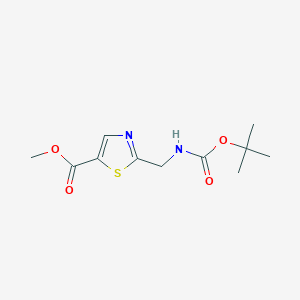





![9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11847778.png)

![2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847806.png)
